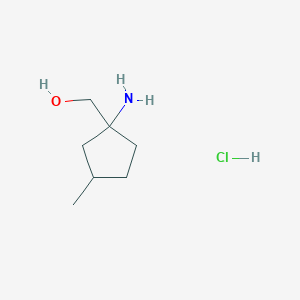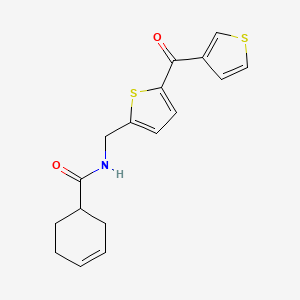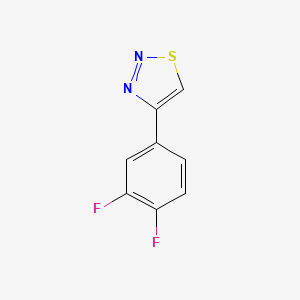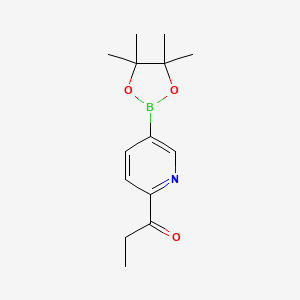
(1-Amino-3-methylcyclopentyl)methanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Amino-3-methylcyclopentyl)methanol;hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl It is a hydrochloride salt form of (1-Amino-3-methylcyclopentyl)methanol, which is a cyclopentane derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-3-methylcyclopentyl)methanol;hydrochloride typically involves the following steps:
Cyclopentane Derivative Formation: The initial step involves the formation of a cyclopentane derivative through a series of organic reactions.
Amination: The cyclopentane derivative undergoes amination to introduce the amino group at the desired position.
Hydrochloride Salt Formation: The final step involves the conversion of the free base (1-Amino-3-methylcyclopentyl)methanol to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Refluxing: To ensure complete reaction and conversion.
Crystallization: To purify the product by recrystallization from suitable solvents.
Filtration and Drying: To isolate and dry the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Amino-3-methylcyclopentyl)methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted cyclopentane derivatives.
Scientific Research Applications
(1-Amino-3-methylcyclopentyl)methanol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (1-Amino-3-methylcyclopentyl)methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling effects.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby modulating biochemical pathways.
Cellular Uptake: Being taken up by cells and exerting intracellular effects.
Comparison with Similar Compounds
Similar Compounds
- (1-Amino-2-methylcyclopentyl)methanol;hydrochloride
- (1-Amino-4-methylcyclopentyl)methanol;hydrochloride
- (1-Amino-3-ethylcyclopentyl)methanol;hydrochloride
Uniqueness
(1-Amino-3-methylcyclopentyl)methanol;hydrochloride is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
(1-amino-3-methylcyclopentyl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-2-3-7(8,4-6)5-9;/h6,9H,2-5,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGZQTYJYPNCAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)methanesulfonamide](/img/structure/B2872548.png)
![5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2872549.png)

![2-{[(2-methylprop-2-en-1-yl)amino]methyl}phenol](/img/structure/B2872552.png)

![(2S)-2-[(4-fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B2872554.png)
![N-(4-bromo-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2872557.png)
![(Z)-2-(3,4-dichlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B2872561.png)

![6-Methyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2872564.png)

![1-(3-chlorophenyl)-3-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)urea](/img/structure/B2872566.png)
![6-(3-fluorophenyl)-2-(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}azetidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2872569.png)
